

Analytical Methods for Robinin Determination in MCF-7 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Robinin

CAS No.: 301-19-9

Cat. No.: S541733

Get Quote

The table below summarizes the core parameters of two validated methods for the simultaneous determination of **robinin** and its aglycone, kaempferol, in MCF-7 human breast cancer cells.

Parameter	HPLC with UV Detection [1]	LC-MS/MS [2] [3]
Analytical Technique	High-Performance Liquid Chromatography (HPLC)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detection Method	Ultraviolet (UV) at 380 nm	Mass Spectrometry (Negative Ion Mode, Multiple Reaction Monitoring)
Separation Column	Platinum EPS C-18 (4.6 × 250 mm, 5 µm)	C18 Column

| **Mobile Phase** | Solution A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0) Solution B: THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5) Ratio: 60:40 (A:B) | A: Water with 0.025% formic acid & 1mM ammonium formate B: Acetonitrile with 0.025% formic acid | | **Linear Range** | 25 – 1000 ng/mL | 1 – 250 ng/mL | | **Limit of Detection (LOD)** | Not specified | 0.1 ng/mL for both compounds | | **Precision (Coefficient of Variation)** | Intra- and interday: 1.31 – 8.92% | Intra- and interday: < 10% | | **Accuracy (Mean Recovery)** | 97.3 – 104.6% | Intra- and interday accuracies within 11% | | **Internal Standards** | Not specified | **Robinin:** Rutin Kaempferol: Fisetin |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for **Robinin** and **Kaempferol**

This protocol is adapted from the method published in *Pharmaceutical Chemistry Journal* [1].

1. Sample Preparation (MCF-7 Cell Lysate)

- Culture MCF-7 cells under standard conditions until desired confluence.
- Treat cells with **robinin** or plant extracts as required by the experimental design.
- Wash cells with cold phosphate-buffered saline (PBS).
- Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) or by homogenization in a hydro-organic solvent (like methanol) to precipitate proteins and extract analytes.
- Centrifuge the lysate to remove cell debris and collect the supernatant.
- The supernatant may require further purification or concentration (e.g., via solid-phase extraction) before injection into the HPLC system.

2. Instrumental Setup and Analysis

- **HPLC System:** Standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
- **Column:** Maintain a C18 column (e.g., Platinum EPS C-18, 4.6 × 250 mm, 5 μm) at room temperature or as specified.
- **Mobile Phase:** Degas and prepare the mobile phase as described in the table above. Use a consistent, high-purity water and solvent source.
- **Detection:** Set the UV detector to 380 nm.
- **Injection:** Inject the processed sample. The injection volume should be consistent, typically between 10-50 μL.
- **Separation:** Use an isocratic elution with the mobile phase at a flow rate of approximately 1.0 mL/min (or as optimized). Under these conditions, **robinin** and kaempferol should be baseline separated.
- **Calibration:** Prepare and run a calibration curve with standard solutions of **robinin** and kaempferol in the range of 25–1000 ng/mL.

Protocol 2: LC-MS/MS Method for **Robinin** and **Kaempferol**

This protocol is adapted from the *Journal of Pharmaceutical and Biomedical Analysis* and offers higher sensitivity [2] [3].

1. Sample Preparation (MCF-7 Cell Lysate)

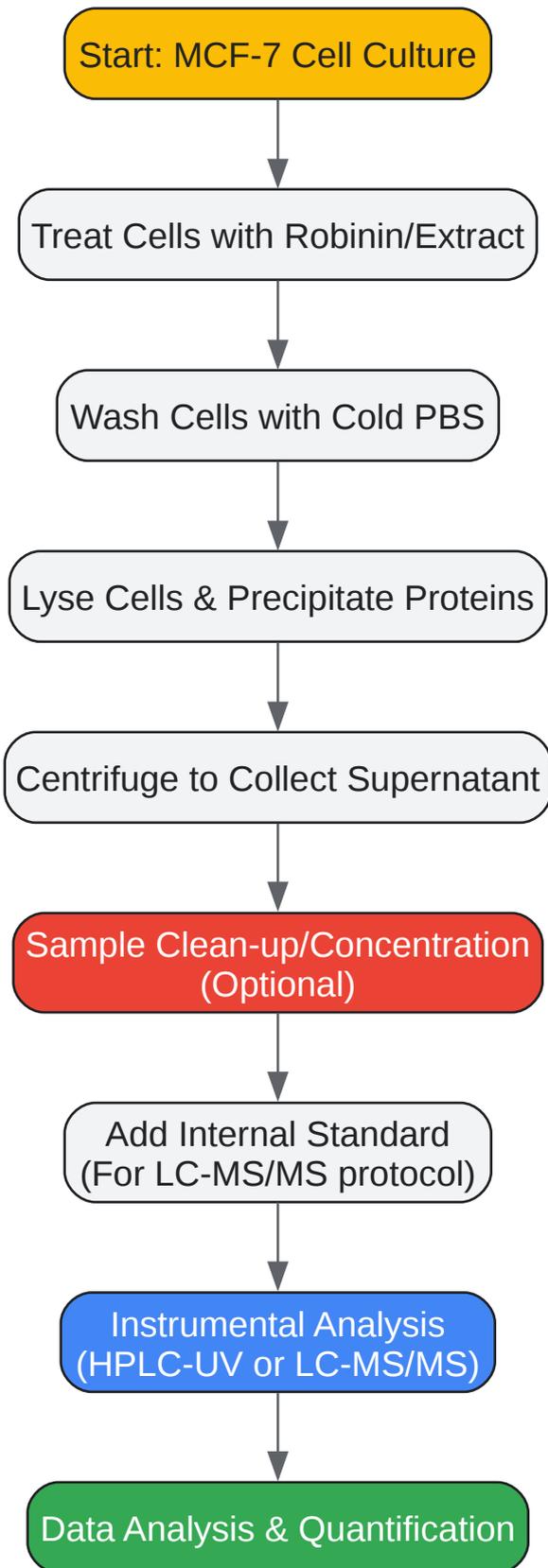
- The initial steps for cell culture, treatment, and lysis are similar to the HPLC protocol.
- After obtaining the supernatant, add the internal standards: **Rutin** for **robinin** and **Fisetin** for kaempferol. Using internal standards corrects for potential losses during sample preparation and variability in instrument response.
- The sample can be diluted with the initial mobile phase composition to match the injection conditions and centrifuged to ensure no particulates remain.

2. Instrumental Setup and Analysis

- **LC System:** UHPLC or HPLC system capable of delivering a precise gradient.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in **negative ion mode**.
- **Column:** A modern, high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7-2.6 μm particle size).
- **Mobile Phase:** Use the solvents described in the table. A gradient elution is typically used for LC-MS/MS, for example: starting at 5% B, increasing to 95% B over several minutes, then re-equilibrating.
- **MS Parameters:**
 - **Ion Source:** Turbolonspray (or equivalent Electrospray)
 - **Ion Mode:** Negative
 - **Detection Mode:** Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for **robinin**, kaempferol, rutin, and fisetin.
- **Data Analysis:** Quantify **robinin** and kaempferol by comparing the peak area ratio of the analyte to its respective internal standard against the calibration curve (1–250 ng/mL).

Experimental Workflow Diagram

The following diagram visualizes the key steps for processing MCF-7 cells and analyzing **robinin** content, which is common to both analytical techniques.



[Click to download full resolution via product page](#)

Key Application Notes for Researchers

- **Method Selection:** The choice between HPLC-UV and LC-MS/MS depends on your project requirements. **HPLC-UV** is a robust, cost-effective solution for quantifying **robinin** in the mid-nanogram range. **LC-MS/MS** is essential for higher sensitivity (sub-nanogram), superior specificity in complex matrices, and definitive analyte confirmation [1] [2].
- **Cell Culture & Viability Considerations:** When using MCF-7 cells for drug uptake or cytotoxicity studies, ensure robust and reproducible experimental conditions. Be aware that factors like the choice of cell viability assay, DMSO concentration (as a solvent), and even evaporation from storage plates can significantly impact results and their replicability [4]. Optimizing these parameters for your specific setup is highly recommended.
- **Context of Robinin Research: Robinin** is a flavonoid glycoside isolated from *Astragalus falcatus*. Research in MCF-7 cells is part of a broader investigation into its potential therapeutic effects, which include decreasing residual nitrogen, creatine, and urea in blood. A finished tablet dosage form, flaronin, has been developed from it to treat uremia caused by chronic kidney failure [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Optimum HPLC parameters for simultaneous determination of... [link.springer.com]
2. Simultaneous determination of the flavonoids robinin and ... [pubmed.ncbi.nlm.nih.gov]
3. Simultaneous determination of the flavonoids robinin and ... [ovid.com]
4. Optimization of cell viability assays to improve replicability ... [nature.com]

To cite this document: Smolecule. [Analytical Methods for Robinin Determination in MCF-7 Cells].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b541733#determination-of-robinin-in-mcf-7-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com